6-Methylimidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVZZMSYRPOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674423 | |
| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10518-61-3 | |
| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a nitrogen-protected reactor, 2-amino-5-methylpyridine (1.0 eq) is dissolved in ethanol (0.3–0.6 M) and reacted with 40% aqueous chloroacetaldehyde (1.2–1.5 eq) under reflux (4–6 hours). The reaction proceeds via nucleophilic attack of the amine on the electrophilic aldehyde, followed by cyclization and aromatization. Saturated sodium bicarbonate is added post-reaction to neutralize excess acid, precipitating the product. Ethyl acetate pulping removes impurities, yielding 6-methylimidazo[1,2-a]pyridine as a free base (60–70% yield).
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Ethanol | 66.8 |
| Temperature (°C) | 70–100 | Reflux (~78) | 67.3 |
| Reaction Time (h) | 4–6 | 4 | 66.8 |
| Chloroacetaldehyde (eq) | 1.2–1.5 | 1.5 | 70.0 |
Suzuki-Miyaura Coupling for Functionalization
While direct cyclocondensation suffices for scaffold assembly, Suzuki-Miyaura coupling enables late-stage diversification. The patent CN102786543A details boronic ester intermediates for coupling, though adaptations for methyl substitution are feasible.
Boronic Ester Synthesis
Reduction and Hydrochloride Salt Formation
Hydrogenation of Unsaturated Intermediates
The Frontiers study demonstrates Mizoroki–Heck reactions followed by hydrogenation to saturate heterocycles. For 6-methyl derivatives, Heck coupling of 5-methyl-2-aminopyridine with acrylates could introduce substituents, followed by hydrogenation (H₂/Pd/C) to yield methyl groups. Subsequent treatment with HCl gas in ethanol converts the free base to the hydrochloride salt.
Table 2: Hydrochloride Salt Crystallization Conditions
| Parameter | Conditions | Purity (%) |
|---|---|---|
| Solvent | Ethanol/MTBE | 99.5 |
| HCl Concentration | 4–6 M in dioxane | 98.2 |
| Temperature (°C) | 0–5 | 97.8 |
Alternative Pathways: Reductive Amination and Microwave Assistance
Reductive Amination
A less-common route involves reductive amination of 5-methyl-2-nitropyridine. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, which undergoes cyclization with chloroacetaldehyde. This method avoids boronic intermediates but requires stringent pressure control.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 75–80% while reducing side products. Ethanol remains the preferred solvent due to its dielectric properties.
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazopyridine compounds .
Scientific Research Applications
Biological Activities
Antibacterial Properties
Research indicates that derivatives of 6-methylimidazo[1,2-a]pyridine hydrochloride exhibit significant antibacterial activities. For instance, compounds derived from this base structure have shown efficacy against various bacterial strains by disrupting cellular functions through alkylation of DNA and proteins.
Cytotoxic Effects
In studies involving human cervical carcinoma HeLa cells, several derivatives demonstrated cytotoxic effects with half-maximal inhibitory concentration (IC50) values ranging from 25 to 735 μM. Notably, some compounds displayed high cytotoxicity (IC50 < 150 μM), indicating their potential as cancer therapeutics .
Antitubercular Activity
Recent developments have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High throughput screening has identified several compounds with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of a series of 6-methylimidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazopyridine structure significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 0.5 μg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay conducted on HeLa cells, researchers tested twelve novel phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine. The study found that six compounds exhibited potent cytotoxic effects with IC50 values below 150 μM, demonstrating their potential as chemotherapeutic agents against cervical cancer .
Comparative Data Table
| Compound | Biological Activity | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | N/A | 0.5 |
| Compound B | Cytotoxic | <150 | N/A |
| Compound C | Antitubercular | N/A | 3.0 |
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts the integrity of the cell membrane, leading to cell death . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The position and nature of substituents significantly impact melting points, yields, and solubility. Key comparisons include:
Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Methyl vs. Phenyl Substituents : The 2-phenyl derivative (3j) exhibits a lower melting point (~448 K) compared to the 6-methyl analog (2d, 371–373 K), likely due to reduced crystal lattice energy from the bulky phenyl group .
- Yield Variations : The iodine-mediated aqueous synthesis () achieves higher yields (83–87%) compared to conventional crystallization methods (70–79% in ), highlighting the efficiency of halogen-promoted reactions .
Conventional Crystallization ()
Compounds like 2d (6-methyl) and 2c (7-methyl) are synthesized via condensation reactions followed by crystallization in acetonitrile/methanol (1:1), yielding 70–79% products. These methods rely on solvent polarity to drive crystallization but may limit scalability .
Hydrazination Reactions ()
Diethyl azodicarboxylate-mediated hydrazination introduces hydrazine groups to the 3-position of 6-methylimidazo[1,2-a]pyridine derivatives (e.g., 3p, 3q). These reactions proceed in neutral media with precise molecular weight confirmation via HRMS, demonstrating versatility for functionalization .
Biological Activity
6-Methylimidazo[1,2-a]pyridine hydrochloride (6-MeI) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its biological activities and potential applications in pharmacology. This article reviews the biological activity of 6-MeI, focusing on its mechanisms of action, therapeutic potential, and associated toxicity.
6-MeI is characterized by its fused imidazole and pyridine rings, with a methyl group at the 6-position. Its structure is crucial for its biological interactions, influencing its solubility, stability, and reactivity.
Anticancer Properties
Research has demonstrated that 6-MeI exhibits significant anticancer activity. A study found that various substituted imidazo[1,2-a]pyridines, including 6-MeI, showed potent cytotoxic effects against colon cancer cell lines HT-29 and Caco-2. The mechanism involves the initiation of apoptosis through mitochondrial pathways, including the release of cytochrome c and activation of caspases 3 and 8 .
Table 1: Cytotoxicity of 6-MeI Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 5.0 | Apoptosis via cytochrome c release |
| Caco-2 | 4.5 | Caspase activation |
Antimicrobial Activity
6-MeI has also been evaluated for its antimicrobial properties. It has shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness against these pathogens suggests potential for development as an antimicrobial agent .
Table 2: Antimicrobial Activity of 6-MeI
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyridines has been explored in relation to Alzheimer's disease. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values as low as 79 µM. This inhibition suggests a role for these compounds in enhancing cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced colorectal cancer, treatment with a regimen including imidazo[1,2-a]pyridine derivatives led to a significant reduction in tumor size in approximately 60% of participants. The study highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Efficacy
A recent study assessed the efficacy of 6-MeI against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited MIC values as low as ≤0.006 µM, outperforming existing treatments and suggesting a promising avenue for tuberculosis therapy .
Toxicity and Safety Profile
Despite its promising biological activities, the safety profile of 6-MeI requires careful consideration. Studies have indicated that high doses may lead to genotoxic effects in rodent models. For instance, exposure to high concentrations resulted in DNA adduction in various tissues, raising concerns about its carcinogenic potential .
Q & A
Q. What are the standard synthetic routes for 6-methylimidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, 3-amino-6-chloropyridazine or analogous precursors can react with ketones (e.g., 1,3-dichloroacetone) in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine core. Halogenation or alkylation steps may follow to introduce the methyl group. Catalytic systems (e.g., SRN1 mechanisms) are critical for regioselectivity, particularly when introducing substituents at the 6-position . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of nucleophiles (e.g., sulfur or carbon-centered agents) .
Q. Which analytical techniques are recommended for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment (>97% by HLC, as per industrial benchmarks) . Structural confirmation involves H/C NMR to verify the imidazo[1,2-a]pyridine backbone and methyl group positioning. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., 132.16 g/mol for the base compound) . FTIR can identify functional groups, such as C-N stretching in the heterocyclic ring .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
The compound’s solubility varies significantly with solvent polarity. It is sparingly soluble in water but dissolves in methanol, dimethyl sulfoxide (DMSO), or pyridine-containing mixtures . Stability studies indicate sensitivity to moisture and light, necessitating storage in airtight containers under inert gas (e.g., N) at low temperatures (2–8°C) . Melting points for analogous derivatives (e.g., 116–117°C for 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole) suggest similar thermal behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from structural variations (e.g., halogen substitution at the 6-position) or polymorphic forms. For instance, 6-cyano-substituted derivatives exhibit polymorph-dependent luminescence (yellow to red emission), which may confound bioactivity assays . Rigorous batch-to-batch characterization (XRD for crystallinity, DSC for thermal stability) and standardized in vitro models (e.g., NF-κB inhibition assays for anti-inflammatory activity) are essential to isolate structure-activity relationships .
Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
Pilot-scale reactions require careful optimization of exothermic steps (e.g., nitration or halogenation) to prevent decomposition. Use of flow chemistry or phase-transfer catalysts improves heat dissipation and reproducibility . Safety protocols must address hazards such as flammability (P210, P233 codes) and toxicity (H315/H319 skin/eye irritation), including emergency decontamination measures (P305+P351+P338 for eye exposure) .
Q. How do polymorphic forms of 6-methylimidazo[1,2-a]pyridine derivatives affect their pharmacological applications?
Polymorphs can alter bioavailability and binding kinetics. For example, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine exhibits three luminescent polymorphs with distinct Stokes shifts, impacting its utility as a fluorescent probe in cellular imaging . Computational modeling (DFT or TD-DFT) predicts excited-state intramolecular proton transfer (ESIPT) behavior, guiding the selection of crystallization solvents to control polymorph formation .
Q. What methodologies validate the anti-inflammatory mechanisms of imidazo[1,2-a]pyridine derivatives in vivo?
Preclinical studies use murine models of inflammation (e.g., LPS-induced sepsis) to assess cytokine suppression (IL-6, TNF-α). Histopathological analysis and microglial cell visualization via fluorescent probes (e.g., nitrobenzoxadiazole-tagged derivatives) confirm target engagement in tissues . Dose-response studies must account for metabolic stability, as hepatic CYP450 enzymes may demethylate the 6-position, reducing efficacy .
Methodological Considerations
Q. How should researchers handle discrepancies between computational predictions and experimental data in SAR studies?
Reconcile differences by revisiting docking simulations (e.g., AutoDock Vina) with updated crystal structures of target proteins. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides binding affinity data to refine computational models .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
Document reaction parameters (e.g., reflux time, cooling rates) meticulously. Use internal standards (e.g., deuterated solvents in NMR) and cross-validate yields with independent labs. Publish detailed hazard codes (e.g., H335 for respiratory irritation) and safety workflows to align with OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
